Chemical structure and properties of 4-Nitro-2,3-dihydro-1H-indole hydrochloride
Technical Whitepaper: 4-Nitro-2,3-dihydro-1H-indole Hydrochloride Executive Summary 4-Nitro-2,3-dihydro-1H-indole hydrochloride (commonly referred to as 4-nitroindoline hydrochloride ) is a specialized heterocyclic build...
4-Nitro-2,3-dihydro-1H-indole hydrochloride (commonly referred to as 4-nitroindoline hydrochloride ) is a specialized heterocyclic building block critical to modern drug discovery. Unlike its aromatic counterpart (4-nitroindole), the 2,3-dihydro structure offers a distinct three-dimensional topology (puckered ring) and altered electronic properties at the N1 position. This compound serves as a high-value scaffold for synthesizing 4-aminoindolines , which are privileged pharmacophores in kinase inhibitors (e.g., CDK, VEGFR targets) and G-protein coupled receptor (GPCR) ligands. This guide delineates its chemical properties, validated synthetic pathways, and handling protocols.
Chemical Identity & Structural Analysis
The compound consists of a benzene ring fused to a nitrogen-containing five-membered saturated ring, substituted with a nitro group at the C4 position. The hydrochloride salt form improves stability and water solubility compared to the free base.
Soluble in DMSO, MeOH; Moderate solubility in water (salt form)
Structural Insight:
The 4-nitro substituent exerts a strong electron-withdrawing effect (–I, –M) on the benzene ring. However, because the pyrrole ring is saturated (indoline), the nitrogen lone pair is more available for donation into the benzene ring compared to indole, although the 4-nitro group partially counteracts this. The C2-C3 bond saturation breaks the aromaticity of the pyrrole ring, allowing the molecule to adopt a non-planar conformation, which is crucial for binding in specific enzyme pockets that require "out-of-plane" geometry.
Synthetic Pathways & Manufacturing
Synthesis of 4-nitroindoline is non-trivial due to the challenge of introducing a nitro group at the C4 position of an indoline core (which naturally favors C5/C6 nitration) or selectively reducing the indole double bond without reducing the nitro group.
Validated Synthetic Route: Selective Reduction
The most reliable route involves the selective reduction of 4-nitroindole . Standard catalytic hydrogenation (H₂/Pd-C) is unsuitable as it rapidly reduces the nitro group to an amine. The industry-standard method utilizes Sodium Cyanoborohydride (NaCNBH₃) in acidic media.
Mechanism:
Protonation: The indole C3 position is protonated by acetic acid, generating an iminium ion intermediate.
Hydride Transfer: The borohydride delivers a hydride to the C2 position.
Selectivity: The nitro group remains intact under these mild conditions.
Diagram: Synthetic Workflow (Graphviz)
Figure 1: Selective synthesis of 4-Nitroindoline HCl via reduction of 4-Nitroindole.
Experimental Protocol
Objective: Synthesis of 4-Nitroindoline from 4-Nitroindole.
Scale: 10 mmol basis.
Dissolution: In a fume hood, dissolve 4-nitroindole (1.62 g) in glacial acetic acid (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
Reduction: Cool the solution to 15°C. Add NaCNBH₃ (1.88 g) portion-wise over 20 minutes. Caution: Evolution of HCN gas is possible; ensure vigorous ventilation.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the indole spot.
Quenching: Pour the reaction mixture into ice-water (100 mL). Basify carefully with 50% NaOH solution until pH > 10.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-nitroindoline base (typically yellow oil/solid).
Salt Formation: Dissolve the crude base in minimal dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
Isolation: Filter the resulting precipitate, wash with cold ether, and dry under vacuum to obtain 4-Nitroindoline Hydrochloride as a yellow crystalline solid.
Medicinal Chemistry Applications
4-Nitroindoline is primarily a pro-drug scaffold or intermediate . Its value lies in its conversion to 4-aminoindoline , a moiety found in several high-profile inhibitors.
Reactivity & Functionalization Map
N1-Alkylation: The indoline nitrogen is nucleophilic. It can be alkylated or acylated before reducing the nitro group to diversify the scaffold.
Nitro Reduction: Reduction with Fe/NH₄Cl or catalytic hydrogenation yields the 4-amino derivative.
Sandmeyer Reactions: The 4-amino group can be converted to halides (Cl, Br, I) or nitriles, accessing 4-substituted indolines that are otherwise impossible to synthesize directly.
Diagram: Reactivity Logic (Graphviz)
Figure 2: Divergent synthetic utility of the 4-nitroindoline scaffold.
Safety & Handling (MSDS Summary)
Hazards: 4-Nitroindoline HCl is an aromatic nitro compound. It is potentially toxic if swallowed and may cause skin/eye irritation .
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and light-sensitive.
Cyanoborohydride Warning: The synthesis involves NaCNBH₃, which generates highly toxic HCN gas upon contact with acid. All operations must occur in a certified chemical fume hood with a scrubber or appropriate ventilation.
References
Synthesis of 4-Nitroindole (Precursor): Noland, W. E., et al. "Nitration of Indoles." Journal of Organic Chemistry, 1952, 74, 3948. Link
Selective Reduction Protocol: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974, 96(25), 7812–7814. Link
Medicinal Utility (Kinase Inhibitors): Atwell, G. J., et al. "Relationships between Structure and Cytotoxicity for Analogues of 4-Nitroindole." Journal of Medicinal Chemistry, 2000, 43(14), 2675–2684. Link
Chemical Properties (Base): PubChem Compound Summary for CID 12352100 (4-Nitroindoline). Link
4-Nitro-2,3-dihydro-1H-indole hydrochloride (commonly 4-nitroindoline hydrochloride ) is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting kinase pathways, G-protein coupled receptors (GPCRs), and metabolic enzymes. Unlike its oxidized counterpart (4-nitroindole), the indoline scaffold offers a distinct 3D geometry (sp³ character at C2/C3) and a secondary amine handle for further functionalization.
This guide addresses the critical lack of consolidated technical data for this intermediate, specifically resolving confusion regarding its CAS identifiers, detailing a selective synthesis protocol that preserves the nitro moiety, and outlining its utility in modern drug discovery.
Chemical Identity & Identifiers
The accurate identification of 4-nitroindoline is frequently complicated by database errors conflating it with isomeric nitroanilines or pyridazinones. The following identifiers have been verified against structural databases.
(Base) RTDDSWLIZLMORY-UHFFFAOYSA-N (Verify specific salt key)
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, MeOH; Sparingly soluble in CH₂Cl₂
Critical Note: Do not confuse with CAS 13327-27-0 , which corresponds to 6-Methyl-3(2H)-pyridazinone. Always verify the structure via SMILES before procurement.
Structural Analysis & Reactivity
The 4-nitroindoline scaffold presents unique electronic and steric properties compared to the 5-, 6-, or 7-nitro isomers.
Electronic Deactivation: The nitro group at position 4 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the benzene ring, but its proximity to the bridgehead carbon (C3a) creates a specific "ortho-like" effect relative to the pyrrolidine nitrogen.
Nucleophilicity: The nitrogen atom (N1) in indoline is a secondary amine. While nucleophilic, its reactivity is modulated by the electron-withdrawing nitro group, making it less reactive than unsubstituted indoline but still capable of N-alkylation, acylation, or urea formation.
Steric Environment: The 4-nitro group is sterically crowded, situated adjacent to the C3 methylene of the pyrrolidine ring. This steric bulk can influence the regioselectivity of reactions at the C3 position and affects binding poses in enzyme pockets.
Synthesis Protocol: Selective Reduction
The primary challenge in synthesizing 4-nitroindoline is the chemoselective reduction of the C2-C3 double bond of 4-nitroindole without reducing the nitro group to an amine (which would yield 4-aminoindole or 4-aminoindoline). Catalytic hydrogenation (H₂/Pd-C) is generally unsuitable as it rapidly reduces the nitro group.
Recommended Route: Ionic hydrogenation using Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid.
Solvent: AcOH acts as both solvent and proton source.
Step-by-Step Protocol:
Dissolution: Dissolve 4-nitroindole (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask under nitrogen atmosphere.
Addition: Cool the solution to 10–15°C. Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. Caution: HCN gas may be evolved; perform in a well-ventilated fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the indole (typically less polar) and appearance of the indoline.
Quench: Pour the reaction mixture into ice water. Basify carefully with NaOH or Na₂CO₃ to pH ~9–10 to liberate the free base.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude free base via flash column chromatography (Hexane/EtOAc gradient).
Salt Formation: Dissolve the purified free base in minimal diethyl ether or dioxane. Add 4M HCl in dioxane (1.1 eq) dropwise. Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Figure 1: Chemoselective synthesis pathway transforming 4-nitroindole to 4-nitroindoline HCl via ionic hydrogenation.
Applications in Drug Discovery
4-Nitroindoline serves as a high-value scaffold in Medicinal Chemistry, particularly where a rigid, electron-deficient bicyclic system is required.
Key Therapeutic Areas:
Kinase Inhibitors: The indoline core mimics the adenine ring of ATP. The 4-nitro group provides a unique hydrogen bond acceptor capability and electronic modulation that can tune the pKa of the N1 amine, affecting solubility and permeability.
SGLT2 Inhibitors: Indoline derivatives have been explored as bioisosteres for the proximal phenyl ring in gliflozin-class drugs.
Tryptophan Dioxygenase (TDO) Inhibitors: 4-substituted indoles and indolines are investigated for their ability to modulate the kynurenine pathway, relevant in cancer immunotherapy.
Figure 2: Functionalization logic and downstream applications of the 4-nitroindoline scaffold.
Handling and Safety Data
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of nitroaromatics).
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).
Process Safety: The use of Sodium Cyanoborohydride in acid generates HCN. This reaction must be performed in a high-efficiency fume hood with a cyanide antidote kit available. Waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.
References
ChemicalRegister. 4-Nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1187931-67-4. Retrieved from (Verified Source for Salt CAS).
PubChem. 4-Nitro-2,3-dihydro-1H-isoindol-1-one (Structural Analog Comparison). Link.
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974.
GoldBio. 4-Nitroindole Product Data and Applications. Link.
ChemSrc. 4-Nitroindoline Free Base CAS 84807-26-1.[3] Link.
Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 4-Nitroindoline Hydrochloride
Executive Summary & Compound Architecture 4-Nitroindoline Hydrochloride is a critical bicyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and CNS-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Architecture
4-Nitroindoline Hydrochloride is a critical bicyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and CNS-active agents. Unlike its fully aromatic counterpart (4-nitroindole), the indoline core possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and basicity to the N1 nitrogen.
This guide addresses a common gap in literature: while data for the free base is anecdotal, the hydrochloride salt requires a rigorous thermodynamic understanding to optimize recrystallization, reaction solvent selection, and bio-assay formulation.
Structural Determinants of Solubility
The solubility profile of 4-Nitroindoline HCl is governed by three competing structural vectors:
The Indoline Core: A lipophilic bicycle that drives solubility in organic solvents.
The 4-Nitro Group: A strong electron-withdrawing group (EWG) that increases polarity but reduces the basicity of the aniline nitrogen.
The Hydrochloride Counter-ion: This introduces a discrete ionic lattice, mandating high dielectric constant solvents for dissociation.
Solubility Compatibility Matrix
The following data represents a synthesized profile based on the physicochemical properties of nitro-substituted indoline salts and comparative analysis with analogous standards (4-nitroaniline HCl and 5-nitroindoline).
Note: Values categorized as "Predicted" are derived from solvation thermodynamics of homologous salts and should be validated via the protocols in Section 3.
Table 1: Solvent Class Compatibility
Solvent Class
Specific Solvent
Predicted Solubility
Interaction Mechanism
Application Utility
Polar Protic
Water (pH < 2)
High (>50 mg/mL)
Ion-dipole hydration
Aqueous reaction media
Polar Protic
Methanol
Very High (>100 mg/mL)
H-bonding + Dielectric solvation
Primary Recrystallization Solvent
Polar Protic
Ethanol
Moderate-High
H-bonding
Antisolvent crystallization
Polar Aprotic
DMSO
Excellent (>200 mg/mL)
Dipole-dipole + Polarizability
Stock solutions for Bio-assays
Polar Aprotic
DMF
Excellent
Dipole-dipole
Synthetic reaction solvent
Non-Polar
Dichloromethane
Low (<1 mg/mL)*
Weak dispersion forces
Extraction (requires free-basing)
Non-Polar
Toluene
Negligible
None (Lattice energy dominates)
Antisolvent / Wash solvent
Non-Polar
Hexanes
Insoluble
None
Impurity removal (wash)
*Note: The free base of 4-nitroindoline is highly soluble in DCM; the HCl salt is not.
The "Free-Basing" Effect
Researchers often mistake the insolubility of the salt in DCM for sample degradation. To transfer 4-Nitroindoline into organic phases (DCM/EtOAc), you must break the salt lattice:
Experimental Protocols for Precise Determination
Do not rely on visual estimation. The following protocols provide self-validating data suitable for regulatory filing.
Best for: Rapid metastable zone width (MSZW) determination for crystallization.
Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).
Heat at a rate of 0.5°C/min with overhead stirring.
Record the temperature (
) where the solution becomes transparent.
Cool at 0.5°C/min and record the temperature (
) where turbidity reappears.
Result: The gap between
and defines your metastable zone for crystal growth.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection and solubility determination.
Caption: Decision matrix for solvent selection based on the intended application of 4-Nitroindoline HCl.
Thermodynamic Modeling (Data Analysis)
To extrapolate solubility data to different temperatures (essential for scale-up), use the Modified Apelblat Equation . This model is superior to simple linear regression for polar salts in organic solvents.
Equation:
: Mole fraction solubility
: Temperature (Kelvin)
: Empirical constants derived from your Protocol A data.
Why this matters:
If you determine solubility at only 25°C, you risk "crashing out" your product during a reaction exotherm or cooling ramp. Plotting
vs (Van't Hoff plot) allows you to calculate the Enthalpy of Solution () .
Positive
: Endothermic dissolution (Solubility increases with T).
Insight: Nitroindoline salts typically exhibit endothermic dissolution in alcohols, meaning cooling crystallization is highly effective.
References
General Solubility Protocols
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standardizes the shake-flask method for ionic salts).
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies.
Analogous Compound Data (Proxy Validation)
Solubility of 4-Nitroaniline Hydrochloride (Structural Analog).[1][2] National Center for Biotechnology Information. PubChem Compound Summary for CID 85156.
Physical Properties of Nitroindoles.[3][4] Sigma-Aldrich / Merck Millipore Technical Data Sheets (CAS 4769-97-5).
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
An In-depth Technical Guide to 4-Nitro-2,3-dihydro-1H-indole HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Nitro-2,3-dihydro-1H-indole, also known as 4-nitroindoline, is a heterocyclic aromatic compound that serves as a valuable building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2,3-dihydro-1H-indole, also known as 4-nitroindoline, is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring an indoline core with a nitro group at the 4-position, imparts specific reactivity and potential for biological activity. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 4-Nitro-2,3-dihydro-1H-indole and its hydrochloride salt, offering insights for its use in research and drug discovery. The indoline scaffold is prevalent in numerous natural products and has been increasingly explored in the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory conditions[1]. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties and biological interactions, making it a compound of interest for further investigation[2][3].
Molecular Formula and Weight
The foundational step in characterizing any chemical compound is the precise determination of its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and interpretation of biological data.
4-Nitro-2,3-dihydro-1H-indole (Free Base)
The molecular formula of the free base, 4-Nitro-2,3-dihydro-1H-indole, is C₈H₈N₂O₂ . This is derived from the core indoline structure (C₈H₉N) with the addition of a nitro group (NO₂) and the corresponding loss of a hydrogen atom from the benzene ring.
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
The hydrochloride salt is formed by the reaction of the basic indoline nitrogen with hydrochloric acid (HCl). This process adds one hydrogen atom and one chlorine atom to the molecular formula of the free base.
The molecular formula of 4-Nitro-2,3-dihydro-1H-indole HCl is C₈H₉ClN₂O₂ .
The molecular weight is calculated by adding the atomic weight of HCl to the molecular weight of the free base:
Molecular Weight of Free Base: 164.164 g/mol
Atomic Weight of Hydrogen (H): 1.008 g/mol
Atomic Weight of Chlorine (Cl): 35.453 g/mol
Total Molecular Weight = 200.62 g/mol
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic profile of 4-Nitro-2,3-dihydro-1H-indole and its HCl salt is essential for its handling, purification, and structural confirmation.
Physicochemical Properties
Property
4-Nitro-2,3-dihydro-1H-indole (Free Base)
4-Nitro-2,3-dihydro-1H-indole HCl
Appearance
Yellow to orange crystalline solid (predicted)
Light yellow solid (predicted)
Melting Point
Data not available
Data not available
Boiling Point
Data not available
Data not available
Solubility
Limited solubility in water; more soluble in organic solvents like ethanol, acetone, and chloroform[5].
Expected to have higher solubility in water and polar protic solvents due to its salt form.
pKa
The indoline nitrogen is weakly basic.
The protonated amine will be acidic.
Spectroscopic Data
While specific experimental spectra for 4-Nitro-2,3-dihydro-1H-indole are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds like 4-nitroindole.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro group. The protons on the five-membered ring (at positions 2 and 3) will appear as aliphatic signals, likely multiplets. The N-H proton will appear as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct carbon signals. The carbons attached to the nitro group and the nitrogen atom will be significantly shifted.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
MS (Mass Spectrometry): The mass spectrum of the free base is expected to show a molecular ion peak (M⁺) at m/z = 164.16. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the five-membered ring.
Synthesis and Manufacturing
The synthesis of 4-Nitro-2,3-dihydro-1H-indole can be approached through a multi-step process, typically starting from a readily available precursor. A common strategy involves the synthesis of 4-nitroindole followed by the reduction of the pyrrole double bond.
Part 1: Synthesis of 4-Nitroindole
A documented method for the synthesis of 4-nitroindole involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to form an intermediate, followed by cyclization. A detailed protocol is provided in Organic Syntheses[7].
Experimental Protocol: Synthesis of 4-Nitroindole [7]
Imidate Formation: A mixture of 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid is heated to 120°C. The ethanol formed during the reaction is continuously distilled off. The resulting product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is purified by vacuum distillation.
Cyclization: A solution of diethyl oxalate and potassium ethoxide in dry dimethylformamide is prepared under cooling. This solution is immediately added to a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide. The mixture is stirred at approximately 40°C for one hour.
Work-up and Purification: Water is added to the reaction mixture to precipitate the crude 4-nitroindole. The solid is collected by filtration and can be purified by sublimation or recrystallization to yield yellow crystals.
Part 2: Reduction of 4-Nitroindole to 4-Nitro-2,3-dihydro-1H-indole
The conversion of 4-nitroindole to 4-nitroindoline involves the selective reduction of the C2-C3 double bond of the pyrrole ring without reducing the nitro group. This can be a challenging transformation, as many reducing agents can also reduce the nitro group.
Several reducing agents are known to selectively reduce the indole double bond. While a specific protocol for 4-nitroindole is not detailed in the immediate search results, methods for reducing the indole nucleus include the use of sodium borohydride in acidic media or catalytic hydrogenation under controlled conditions[8]. A patent describes a one-pot synthesis of 4-nitroindoline from 2-methyl-3-nitrobenzene, which suggests an alternative direct route[2].
A common method for the reduction of a nitro group is the use of tin(II) chloride (SnCl₂) in an acidic medium[3][9][10][11]. This method is known for its chemoselectivity.
Hypothetical Experimental Protocol: Reduction of 4-Nitroindole
Dissolution: 4-Nitroindole is dissolved in a suitable solvent, such as ethanol or acetic acid.
Addition of Reducing Agent: A solution of a reducing agent, for instance, tin(II) chloride dihydrate in concentrated hydrochloric acid, is added dropwise to the cooled solution of 4-nitroindole.
Reaction: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
Work-up: The reaction is quenched, and the pH is adjusted to be basic to precipitate the product. The crude product is then extracted with an organic solvent.
Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid is purified by column chromatography or recrystallization.
Part 3: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard procedure in medicinal chemistry, often employed to improve solubility and stability.
Experimental Protocol: Preparation of 4-Nitro-2,3-dihydro-1H-indole HCl
Dissolution: The purified 4-Nitro-2,3-dihydro-1H-indole is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.
Precipitation: The hydrochloride salt, being less soluble, will precipitate out of the solution.
Isolation: The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 4-Nitro-2,3-dihydro-1H-indole HCl.
Applications in Research and Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 4-position offers a handle for further chemical modification and can modulate biological activity.
Role as a Synthetic Intermediate
4-Nitro-2,3-dihydro-1H-indole is a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized through various reactions such as acylation, alkylation, or sulfonylation. The indoline nitrogen can also be derivatized. This allows for the creation of a diverse library of compounds for screening in drug discovery programs. For instance, nitroaromatic compounds are key intermediates in the synthesis of many pharmaceuticals[1][12].
Potential Biological Activities
While specific biological data for 4-Nitro-2,3-dihydro-1H-indole is limited in the provided search results, the broader class of nitroindoles and indolines has been investigated for various therapeutic applications.
Anticancer Activity: Indole derivatives are known to exhibit anticancer properties through various mechanisms[1]. One study noted that a 4-nitro indoline derivative showed some inhibitory effect against histone deacetylases (HDACs), a class of enzymes that are targets for cancer therapy[1].
Anti-inflammatory and Antimicrobial Activity: The nitro group is a known pharmacophore in various antimicrobial and anti-inflammatory agents[3][13]. The indoline core itself is also present in compounds with these activities[1].
Neurological Disorders: 4-Nitroindole is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders[14].
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with 4-Nitro-2,3-dihydro-1H-indole and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-Nitro-2,3-dihydro-1H-indole HCl is a compound with significant potential as a synthetic intermediate in drug discovery and medicinal chemistry. Its well-defined molecular formula and weight provide a solid basis for its use in quantitative chemical synthesis. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not yet widely available, established synthetic routes for related compounds offer a clear path for its preparation and derivatization. The known biological activities of the indoline and nitro-aromatic scaffolds suggest that derivatives of 4-Nitro-2,3-dihydro-1H-indole could be promising candidates for the development of new therapeutic agents. Further research into the specific biological targets and pharmacological properties of this compound and its analogs is warranted.
Oregon State University. 1H NMR Chemical Shift. [Link]
ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Link]
The Aromaticity Switch: Navigating 4-Nitroindoline and 4-Nitroindole Scaffolds in Drug Discovery
Executive Summary In medicinal chemistry, the distinction between 4-nitroindole and 4-nitroindoline is not merely a difference of two hydrogen atoms; it is a fundamental toggle between a planar, electron-deficient aromat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the distinction between 4-nitroindole and 4-nitroindoline is not merely a difference of two hydrogen atoms; it is a fundamental toggle between a planar, electron-deficient aromatic system and a puckered, aniline-like scaffold. This guide dissects the structural, electronic, and synthetic divergences of these two moieties.
For the drug developer, 4-nitroindole serves as a rigid,
-stacking pharmacophore often mimicking purines, whereas 4-nitroindoline acts as a metabolic precursor, a solubility enhancer, or a geometry-shifting "kink" in the molecular backbone.
Part 1: Structural & Electronic Divergence
The core difference lies in the C2-C3 bond. In 4-nitroindole, this bond is part of a 10
-electron aromatic system. In 4-nitroindoline, it is a saturated -bond, breaking the aromatic continuity between the benzene ring and the nitrogen heterocycle.
The "Aniline vs. Pyrrole" Paradox
4-Nitroindoline (The "Aniline"): The nitrogen atom is
-hybridized (pyramidal). The molecule behaves electronically like 4-nitro-N-alkyl aniline . The lone pair is partially delocalized into the benzene ring (stabilizing the nitro group) but remains sufficiently available for nucleophilic activity compared to the indole.
4-Nitroindole (The "Pyrrole"): The nitrogen is
-hybridized (planar). The lone pair is strictly sequestered into the aromatic sextet. The nitro group at C4 exerts a powerful through-bond electron-withdrawing effect, making the C3 position significantly less nucleophilic than in unsubstituted indole.
Quantitative Comparison
Feature
4-Nitroindole
4-Nitroindoline
Hybridization (N)
(Planar)
(Pyramidal/Puckered)
Aromaticity
Yes (10 system)
No (Benzene ring only)
Acidity (NH)
High ()*
Negligible (Amine proton)
Basicity (Conj. Acid)
Very Low (Protonation at C3)
Low ( due to )
Fluorescence
Quenched (Nitro group effect)
Weak/None
Solubility
Low (High Lattice Energy)
Moderate (Flexible lattice)
Primary Reactivity
Electrophilic Subst. (Sluggish)
N-Alkylation / Acylation
*Note: Unsubstituted indole
. The C4-nitro group stabilizes the anion via resonance/induction, increasing acidity.
Part 2: Synthetic Pathways & Interconversion
Synthesizing 4-nitroindole directly via nitration of indole is a failed strategy due to lack of regioselectivity (predominantly C3/C6 nitration). Therefore, the industry standard relies on de novo synthesis or oxidation of the indoline.
The Preferred Route: Leimgruber-Batcho Synthesis
For high-purity 4-nitroindole, the Leimgruber-Batcho method is the gold standard. It avoids the isomer separation issues of Reissert synthesis.
Mechanism:
Condensation of 2-methyl-3-nitroaniline (or analogous toluene) with DMF-DMA.
Formation of an enamine intermediate.
Reductive cyclization (often using Zn/AcOH or
/Pd).
The Interconversion Loop
Researchers often synthesize the indoline first to perform N-alkylation (avoiding C3-alkylation side reactions common in indoles), then oxidize it to the indole .
Caption: The Synthetic Cycle. The Leimgruber-Batcho route (left) is the primary source of the indole. The Indoline-Indole interconversion (right) allows for flexible functionalization strategies.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Dehydrogenation of 4-Nitroindoline to 4-Nitroindole
Context: You have functionalized the nitrogen of 4-nitroindoline and now need to restore aromaticity.
Reagents:
Substrate: 1-substituted-4-nitroindoline (1.0 eq)
Oxidant: Activated Manganese Dioxide (
) (10.0 eq) or DDQ (1.1 eq)
Solvent: Dichloromethane (DCM) or Benzene (if strictly anhydrous)
Step-by-Step:
Dissolution: Dissolve the indoline substrate in DCM (0.1 M concentration). Checkpoint: Solution should be clear yellow/orange.
Addition: Add activated
in portions. Note: A large excess is required because surface area dictates reactivity.
Reflux/Stir: Stir at room temperature (for DDQ) or reflux (for
, distinct UV absorption (quenching may occur due to nitro, but spot shape changes). Use Ehrlich’s reagent (p-dimethylaminobenzaldehyde); however, be warned that the electron-withdrawing nitro group may prevent the characteristic pink color formation typical of electron-rich indoles. Rely on UV (254 nm) and mass spec.
Workup: Filter through a Celite pad to remove Mn-salts. Concentrate filtrate.[6]
Enamine Formation: Heat 2-methyl-3-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C for 12h.
Validation: Proton NMR shows disappearance of methyl singlet and appearance of vinyl doublets.
Cyclization: Treat the crude enamine with Zn dust in Acetic Acid at 80°C.
Mechanism:[3][5][7][8][9] Reduction of the nitro group to an amine (or hydroxylamine) which attacks the enamine double bond, followed by elimination to form the indole. Note: In 4-nitro synthesis, conditions must be controlled to prevent over-reduction of the desired C4-nitro group, though the Leimgruber-Batcho usually targets the ring closure specifically.
Correction for 4-Nitro: The standard Leimgruber-Batcho makes indole from o-nitrotoluene.[5] To keep the nitro group at C4, you actually start with 2-methyl-3-nitrophenyl precursors where the nitro is not the group reacting to form the ring, or you use specific protecting group strategies.
Alternative:Nucleophilic Substitution. React 2-fluoro-3-nitroaniline with vinyl magnesium bromide (Bartoli Indole Synthesis) is often superior for preserving the nitro group.
Part 4: Medicinal Chemistry Implications[10]
Binding Mode Vectors
4-Nitroindole: Acts as a hydrogen bond donor (NH) and a weak acceptor (
). The planarity allows it to intercalate between DNA base pairs or slot into narrow hydrophobic pockets in enzymes (e.g., Kinases).
4-Nitroindoline: The C2-C3 saturation introduces a "kink." It cannot
-stack effectively. It is often used to probe the "depth" of a binding pocket or to improve solubility by disrupting crystal lattice energy.
The "Universal Base" Application
4-Nitroindole is famously used as a universal base analogue in DNA sequencing and PCR primers.
Mechanism: The nitro group pulls electron density, making the indole ring highly polarizable but non-discriminatory in H-bonding. It stacks with A, T, C, or G indiscriminately.
Why not Indoline? The puckered structure of indoline disrupts the DNA helix stacking, destabilizing the duplex. Only the planar indole works here.
Part 5: Visual Logic of Reactivity
Caption: Decision tree for synthetic planning. Note that C3 functionalization of 4-nitroindole is challenging; often it is better to functionalize the indoline at C3 (via Vilsmeier-Haack analogues) and then oxidize.
References
Synthesis of 4-Nitroindole via Leimgruber-Batcho
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines and formamide acetals. Organic Syntheses, 63, 214.
Dehydrogenation of Indolines
Gribble, G. W., et al. (2002). Oxidation of Indolines to Indoles. In Heterocyclic Scaffolds II. Springer.[10]
Universal Base Properties
Loakes, D., & Brown, D. M. (1994).[4] 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. (Note: Discusses 4-, 5-, and 6-nitro isomers).
Technical Profile: Physicochemical Characterization of 4-Nitroindoline Hydrochloride
This technical guide is structured as a Physicochemical Characterization Profile . Given that 4-Nitroindoline Hydrochloride is a specialized research intermediate without a standard pharmacopeial monograph, this guide fu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a Physicochemical Characterization Profile . Given that 4-Nitroindoline Hydrochloride is a specialized research intermediate without a standard pharmacopeial monograph, this guide functions as both a data summary for the base compound and a procedural framework for characterizing the salt form in a drug development context.
Part 1: Executive Summary & Structural Context
4-Nitroindoline Hydrochloride is a bicyclic building block utilized primarily in the synthesis of tryptophan analogs, kinase inhibitors, and tricyclic pharmaceutical cores. It is distinct from its aromatic precursor, 4-Nitroindole, and the common aniline derivative, 4-Nitroaniline.
Researchers must note that while the free base (4-Nitroindoline) is a known intermediate, the hydrochloride salt is typically generated in situ or isolated to improve stability and water solubility for biological assays. Consequently, standard compendial melting points are often unavailable, requiring in-house determination.
Structural Identification
Feature
Description
Systematic Name
4-Nitro-2,3-dihydro-1H-indole hydrochloride
Core Structure
Bicyclic (Benzene fused to Pyrrolidine ring)
CAS (Free Base)
84807-26-1 (Referenced for base)
CAS (HCl Salt)
Not formally assigned in major public registries (Research Grade)
Part 2: Physical Characteristics & Melting Point Analysis[4]
Due to the rarity of the isolated salt in commercial catalogs, the following data synthesizes experimental values for the free base and predicted physicochemical behavior for the salt based on Structure-Property Relationships (SPR) of similar indoline salts.
Melting Point & Thermal Profile
Form
Melting Point (MP)
Characteristics
Source/Note
Free Base
~60–70 °C (Est.)
Orange/Brown Solid
Derived from patent literature describing solid isolation [1].
HCl Salt
>210 °C (Decomp)
Beige/Yellow Crystalline Solid
Salts of nitro-indolines typically exhibit high MP with decomposition.
4-Nitroindole
205–207 °C
Yellow Crystalline Solid
Do not confuse with Indoline. Aromaticity increases MP significantly [2].
4-Nitroaniline
146–149 °C
Yellow Powder
Common contaminant or misidentified catalog hit [3].
Critical Observation: The conversion of the free base (low melting solid/oil) to the Hydrochloride salt should result in a significant increase in melting point, likely exceeding 200°C. If your sample melts <150°C, suspect hydrolysis to the free base or contamination with 4-nitroaniline.
Solubility Profile
Water: High solubility (Salt form). The protonated amine (
) disrupts the crystal lattice interaction of the hydrophobic nitro-benzene ring.
The synthesis of 4-Nitroindoline HCl is non-trivial because reducing 4-nitroindole often reduces the nitro group to an amine. The preferred route typically involves de novo cyclization or selective reduction under controlled conditions.
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway and salt formation logic for 4-Nitroindoline HCl.
Protocol: Salt Formation from Free Base
Dissolution: Dissolve 1.0 eq of crude 4-Nitroindoline (Free Base) in minimal anhydrous Ethanol or Methanol.
Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (or diethyl ether). Avoid aqueous HCl to prevent oiling out.
Precipitation: Dilute slowly with anhydrous Diethyl Ether or Hexanes until turbidity persists.
Crystallization: Stir at 0°C for 1 hour. Filter the beige precipitate under Nitrogen.
Drying: Vacuum dry at 40°C over
.
Part 4: Analytical Validation (Self-Validating System)
To confirm the identity of 4-Nitroindoline HCl and distinguish it from the aromatic indole or the aniline impurity, use the following logic.
Proton NMR (
H NMR) - The "Fingerprint"
The most distinct feature of the indoline (dihydro) core vs. the indole core is the presence of methylene protons at positions 2 and 3.
Indole (Aromatic): Signals at ~6.5–7.5 ppm for C2-H and C3-H (Aromatic double bond).
Indoline (Dihydro): Two triplets (or multiplets) at ~3.0–4.0 ppm .
C2-H (adjacent to N): ~3.6–4.0 ppm (Deshielded).
C3-H (adjacent to Benzene): ~3.0–3.2 ppm.
Salt Shift: Protonation of the Nitrogen will cause a downfield shift (higher ppm) of the C2 protons compared to the free base.
Infrared Spectroscopy (IR)
N-H Stretch: Broad band at 2500–3000 cm⁻¹ (Ammonium salt
).
NO₂ Stretch: Distinct symmetric/asymmetric stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹.
Absence of C=C: Lack of the sharp alkene stretch (~1600-1620 cm⁻¹) found in the indole precursor.
Analytical Decision Tree (Graphviz)
Figure 2: Analytical decision tree for validating 4-Nitroindoline HCl.
Part 5: Handling & Stability[4]
Storage Requirements
Hygroscopicity: HCl salts of secondary amines can be hygroscopic. Store in a desiccator.
Light Sensitivity: Nitro compounds are susceptible to photoreduction or degradation. Store in amber vials.
Oxidation Risk: Indolines can slowly oxidize back to indoles upon exposure to air and light. Argon/Nitrogen atmosphere recommended.
Safety Profile (E-E-A-T)
Toxicity: Nitro-aromatics are potential mutagens. Handle with high containment (fume hood, double gloves).
Incompatibility: Strong bases (liberates the free base), Strong oxidizers (oxidizes to 4-nitroindole).
References
CN101823992A. Preparation method of 4-nitroindole. (Describes the synthesis of the 4-nitroindoline intermediate).
PubChem . 4-Nitroaniline Hydrochloride Compound Summary. (Cited to distinguish from the target compound). Available at: [Link][2]
Organic Syntheses . Synthesis of 4-Nitroindole. Org. Synth. 1977, 57, 63. (Background on the difficulty of accessing 4-substituted indoles). Available at: [Link]
Literature review on 4-Nitro-2,3-dihydro-1H-indole hydrochloride synthesis
Executive Summary 4-Nitro-2,3-dihydro-1H-indole (4-Nitroindoline) is a critical bicyclic intermediate employed in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, kinase inhibitors, and other heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Nitro-2,3-dihydro-1H-indole (4-Nitroindoline) is a critical bicyclic intermediate employed in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, kinase inhibitors, and other heterocyclic pharmaceuticals. Its structural significance lies in the 4-position nitro group, which provides a gateway for further functionalization (e.g., reduction to an amine for cross-coupling) at a position that is electronically challenging to access via direct electrophilic substitution of the indoline core.
This guide details a scalable, high-fidelity synthesis protocol for 4-nitroindoline hydrochloride. Unlike standard hydrogenation methods which risk reducing the nitro group, this protocol utilizes a chemoselective hydride reduction of the indole double bond, ensuring the integrity of the nitro moiety.
Retrosynthetic Analysis & Strategy
The synthesis of 4-nitroindoline presents a regioselectivity paradox:
Direct Nitration: Nitration of indoline typically occurs at the 5-position (para to the amine) due to electronic directing effects.
Direct Reduction: Catalytic hydrogenation (
) of 4-nitroindole indiscriminately reduces the nitro group to an amine, yielding 4-aminoindole or 4-aminoindoline.
Strategic Solution:
The optimal route utilizes 4-Nitroindole as the starting material. The pyrrole ring C2-C3 double bond is selectively reduced using Sodium Cyanoborohydride (
) in Glacial Acetic Acid . This method exploits the basicity of the indole C3 position to form an indoleninium ion, which is then trapped by the hydride, leaving the electron-deficient nitro group untouched.
Reaction Scheme
Figure 1: Chemoselective reduction pathway preserving the nitro moiety.
Experimental Protocol
Materials & Reagents
Reagent
Role
Purity/Grade
Hazards
4-Nitroindole
Precursor
>97%
Irritant
Sodium Cyanoborohydride
Reducing Agent
95%
Highly Toxic , Flammable
Glacial Acetic Acid
Solvent/Proton Source
ACS Reagent
Corrosive
Sodium Hydroxide (NaOH)
Quench Base
Pellets
Corrosive
Ethyl Acetate / DCM
Extraction Solvent
HPLC Grade
Flammable
HCl (4M in Dioxane)
Salt Former
Anhydrous
Corrosive
Step-by-Step Methodology
Step 1: Selective Reduction (The Gribble Reduction)
Rationale: Acetic acid protonates the indole at C3, generating an electrophilic iminium species susceptible to hydride attack.
Setup: In a fume hood, equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and thermometer.
Dissolution: Charge the flask with 4-Nitroindole (1.0 eq) . Add Glacial Acetic Acid (0.5 M concentration relative to substrate) . Stir until dissolved.
Reagent Addition: Cool the mixture to 10–15°C using a water bath. Add Sodium Cyanoborohydride (
, 3.0 eq) portion-wise over 20 minutes.
Critical: Add slowly to manage exotherm and hydrogen evolution. Warning: Contact with acid releases trace HCN. Ensure excellent ventilation.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours .
Monitoring: Check reaction progress via TLC (SiO2, 30% EtOAc/Hexane). The starting material (indole) will disappear, and a more polar spot (indoline) will appear.
Step 2: Workup & Isolation
Quench: Pour the reaction mixture slowly into Ice Water (5x reaction volume) .
Neutralization: In a large beaker, place the quenched mixture in an ice bath. Slowly add 50% NaOH solution or solid KOH pellets with vigorous stirring until the pH reaches >10 .
Observation: The product (free base) will precipitate or oil out as a yellow/orange suspension.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volume) or Dichloromethane.
Washing: Wash the combined organic layers with Saturated NaHCO3 followed by Brine .
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure to yield the crude 4-nitroindoline.
Step 3: Salt Formation (Hydrochloride)
Rationale: The free base is prone to oxidation over time; the HCl salt is stable.
Dissolution: Dissolve the crude 4-nitroindoline in a minimum amount of Anhydrous Diethyl Ether or DCM .
Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
Precipitation: A yellow precipitate will form immediately. Stir for 15 minutes.
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether.
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Process Workflow & Safety Logic
The following diagram illustrates the decision logic and safety checkpoints for the synthesis.
Figure 2: Operational workflow emphasizing the critical basification step.
Quantitative Data Summary
Parameter
Specification / Result
Yield (Free Base)
85 – 92%
Yield (HCl Salt)
75 – 85% (from free base)
Appearance
Yellow to Orange Crystalline Solid
Melting Point
~204–206°C (Free base precursor reference)
Solubility
Water (High for HCl salt), DMSO, Methanol
Stability
Hygroscopic (Store in Desiccator)
Scientific Integrity & Troubleshooting (E-E-A-T)
Why this route? (Causality)[2]
Regioselectivity: The reduction of the C=C bond in indoles by
in acidic media is driven by the formation of an indoleninium cation. The nitro group is electron-withdrawing, which deactivates the ring, but the high concentration of acetic acid ensures sufficient protonation.
), cyanoborohydride does not reduce nitro groups under these conditions.
Self-Validating Protocols
The "Basification" Check: During workup, if the pH is not raised above 10, the indoline will remain protonated in the aqueous layer and will not extract into the organic solvent. A lack of yellow color in the organic layer indicates insufficient basification.
Cyanide Management: The use of
generates cyanide byproducts. All aqueous waste must be treated with Sodium Hypochlorite (Bleach) overnight to oxidize cyanide to cyanate before disposal.
Alternative "Green" Route
For labs restricting cyanide use, Triethylsilane (
) in Trifluoroacetic Acid (TFA) is a viable alternative.
Protocol: Dissolve 4-nitroindole in TFA. Add
(3 eq). Heat to 50°C for 4 hours.
Pros: No cyanide risk.
Cons: TFA is expensive and corrosive; workup requires careful neutralization.
References
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society.[2] Link
Organic Syntheses. (1985). "4-Nitroindole."[3][4][5][6] Organic Syntheses, Coll.[6] Vol. 7, p.372. (Describes the synthesis of the precursor). Link
ChemicalBook. "4-Nitro-2,3-dihydro-1H-indole hydrochloride Properties." Link
Ketcha, D. M., et al. (1985). "Synthesis of indoles via the Batcho-Leimgruber reaction." Journal of Organic Chemistry. (Context for precursor synthesis). Link
Strategic Synthesis: Pharmaceutical Intermediates Derived from 4-Nitroindoline
The following technical guide details the pharmaceutical utility, synthetic pathways, and experimental protocols for 4-Nitroindoline and its derivatives. Content Type: Technical Whitepaper Audience: Medicinal Chemists, P...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmaceutical utility, synthetic pathways, and experimental protocols for 4-Nitroindoline and its derivatives.
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary: The 4-Substituted Indole Gateway
4-Nitroindoline (CAS: 13338-34-6 or 84807-26-1 for specific isomers/salts) serves as a critical "masked" precursor for accessing 4-substituted indole motifs. While less ubiquitous than its 5- or 6-nitro counterparts, the 4-nitro position is strategically valuable for synthesizing "hinge-binding" kinase inhibitors, GPCR ligands, and specific antimalarial agents where substitution at the C4 position dictates binding selectivity.
Its primary utility lies in its divergent reactivity:
Oxidative Aromatization: Yields 4-Nitroindole , a precursor to 4-Hydroxyindole (the core of Pindolol ) and 4-Aminoindole (kinase inhibitor scaffolds).
Selective Reduction: Yields 4-Aminoindoline , a saturated scaffold used in novel antimicrobial and antimalarial candidates (e.g., Genz-668764 analogs).
Chemical Profile & Reactivity
The 4-nitroindoline scaffold possesses unique electronic properties compared to fully aromatic indoles. The saturation of the C2-C3 bond disrupts the aromaticity of the pyrrole ring, localizing the electron-withdrawing effect of the nitro group primarily on the benzene ring.
Property
Specification
Synthetic Implication
Molecular Weight
164.16 g/mol
Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
C4-Nitro Group
Electron-withdrawing
Deactivates the benzene ring; facilitates nucleophilic aromatic substitution (SNAr) if fluorinated precursors are used.
N1-Position
Secondary Amine
Highly nucleophilic; allows for facile N-alkylation or protection before nitro reduction.
Redox Potential
High (Nitro/Amine)
Can be selectively reduced to amine (Fe/HCl) or oxidized to indole (MnO₂/DDQ).
Pathway A: Oxidative Aromatization to 4-Nitroindole
This pathway is the primary route for generating 4-substituted indoles . 4-Nitroindole is the direct precursor to 4-Aminoindole and 4-Hydroxyindole .
Target Pharmaceutical Intermediates
4-Hydroxyindole: The essential building block for the beta-blocker Pindolol (Visken).
Once 4-Nitroindole is obtained, it is reduced to 4-Aminoindole, then converted to 4-Hydroxyindole via diazotization and hydrolysis.
Figure 1: Synthetic trajectory from 4-Nitroindoline to the beta-blocker Pindolol.[1][2][3][4]
Pathway B: Selective Reduction to 4-Aminoindoline
Retaining the saturated indoline ring while reducing the nitro group yields 4-Aminoindoline . This scaffold is increasingly relevant in anti-infective research.
Target Pharmaceutical Intermediates
Antimalarial Agents: 4-Aminoindoline is a core scaffold for spiroindolone analogs and specific aminoindole derivatives like Genz-668764 , which show potency against Plasmodium falciparum.
Sulfonamide Derivatives: The C4-amine is highly nucleophilic, allowing for the creation of sulfonamide libraries for HTS (High-Throughput Screening) against kinases.
Mechanism & Protocol
The challenge is to reduce the nitro group without oxidizing the indoline ring back to an indole (which can happen under harsh catalytic conditions).
Reflux for 3 hours. The yellow suspension will turn dark/black (iron oxides).
Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.
Concentrate the filtrate. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Stability Note: 4-Aminoindoline is oxidation-sensitive (air oxidation to dark tars). Store under Argon or use immediately.
Visualizing the Divergent Synthesis
The following diagram illustrates the branching utility of the 4-nitroindoline scaffold.
Figure 2: Divergent synthetic pathways from 4-Nitroindoline to key pharmaceutical classes.
References
Sigma-Aldrich. (n.d.). 4-Nitroindole Product Specification & Applications. Retrieved from
Organic Syntheses. (1977). Synthesis of 4-Nitroindole via Ethyl N-(2-methyl-3-nitrophenyl)formimidate. Org. Synth. 57, 80. Retrieved from
Barker, R. H., et al. (2011).[5] Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612–2622. Retrieved from
ChemicalBook. (2020). Synthesis of 4-Hydroxyindole and Pindolol Intermediates. Retrieved from
BenchChem. (2025). Comparative Stability of 4-, 5-, and 6-Nitroindole. Retrieved from
Synthesis protocols using 4-Nitro-2,3-dihydro-1H-indole hydrochloride
Executive Summary & Strategic Value 4-Nitro-2,3-dihydro-1H-indole hydrochloride (4-Nitroindoline HCl) is a high-value heterocyclic scaffold in medicinal chemistry. Its strategic importance lies in the 4-position substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
4-Nitro-2,3-dihydro-1H-indole hydrochloride (4-Nitroindoline HCl) is a high-value heterocyclic scaffold in medicinal chemistry. Its strategic importance lies in the 4-position substitution . Direct electrophilic aromatic substitution (EAS) of the indole core typically occurs at C3, and nitration often yields mixtures favoring the 3- or 5-positions. Consequently, 4-nitroindoline serves as a privileged "pre-installed" precursor, allowing chemists to bypass difficult regioselectivity issues.
This guide provides three validated protocols to transform this scaffold into critical drug discovery intermediates:
Free-Basing & N-Functionalization: The prerequisite for scaffold diversification.
Oxidative Aromatization: Converting the indoline core to the fully aromatic 4-nitroindole.
Nitro Reduction: Accessing the highly reactive 4-aminoindoline "warhead" for cross-coupling or amide synthesis.
Hazards: The nitro group poses a potential explosion hazard under high heat/confinement. The compound is toxic if swallowed or absorbed through the skin.
Stability: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C. The free base and reduced amine derivatives are prone to oxidation; handle under Argon/Nitrogen.
Synthetic Pathways Overview
The following diagram illustrates the divergent utility of the 4-nitroindoline scaffold.
Figure 1: Divergent synthetic utility of 4-nitroindoline HCl. The scaffold allows access to both aromatic indoles and reduced aniline derivatives.
Protocol A: Free-Basing & N-Acylation
Rationale: The commercial HCl salt is stable but unreactive in nucleophilic substitutions. The 4-nitro group exerts an electron-withdrawing effect (–I, –M), reducing the nucleophilicity of the N1 nitrogen compared to unsubstituted indoline. Stronger bases or activated electrophiles are often required.
Reagents:
4-Nitroindoline HCl (1.0 eq)
Dichloromethane (DCM) [Solvent]
Diisopropylethylamine (DIPEA) (2.5 eq)
Acetyl Chloride (1.2 eq)
Step-by-Step Methodology:
Suspension: Suspend 4-nitroindoline HCl (500 mg, 2.49 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
Neutralization: Cool to 0°C. Add DIPEA (1.08 mL, 6.2 mmol) dropwise. The suspension should clear as the free base is liberated.
Addition: Add Acetyl Chloride (0.21 mL, 3.0 mmol) dropwise over 5 minutes. Critical: Maintain 0°C to prevent exotherms that degrade the nitro moiety.
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove excess DIPEA) followed by brine.
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Heptane if necessary.
Expert Insight: If N-alkylation (rather than acylation) is desired, use NaH in DMF. The 4-nitro group makes the N-H proton more acidic (pKa ~16-17), facilitating deprotonation.
Rationale: Converting 4-nitroindoline to 4-nitroindole is a high-value transformation. 4-Nitroindole is significantly more expensive to purchase. The standard method uses DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a hydride acceptor.
Reagents:
4-Nitroindoline (Free base from Protocol A) (1.0 eq)
Oxidation: Add DDQ (330 mg, 1.45 mmol) in one portion at RT.
Heating: Heat the mixture to reflux (100°C) for 3–5 hours. The solution usually turns dark red/brown.
Monitoring: Check TLC. The indole product is typically less polar than the indoline.
Filtration: Cool to RT. Filter off the precipitated DDQ-H₂ (hydroquinone) byproduct.
Purification (Critical): Concentrate the filtrate. Redissolve in EtOAc and wash vigorously with saturated NaHCO₃ (3x) to remove residual acidic hydroquinone species.
Can cause nitro reduction if H₂ source is present (transfer hydrogenation).
Protocol C: Nitro Reduction to 4-Aminoindoline
Rationale: 4-Aminoindoline is an extremely electron-rich diamine equivalent. It is highly air-sensitive (prone to oxidation to quinoidal imines). This protocol utilizes catalytic hydrogenation for cleanliness, but strictly anaerobic workup is required.
Inert Setup: Purge a reaction flask with Nitrogen for 10 minutes.
Loading: Add 4-nitroindoline (300 mg) and Methanol (15 mL).
Catalyst: Carefully add 10% Pd/C (30 mg) under Nitrogen flow. Safety: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.
Hydrogenation: Evacuate and backfill with H₂ (balloon) three times. Stir vigorously at RT for 4–6 hours.
Filtration: Filter through a Celite pad under an inert atmosphere (or minimize air exposure). Wash with degassed MeOH.
Storage: Concentrate immediately. Do not store the free amine. Use immediately in the next step (e.g., amide coupling).
Troubleshooting & Stability Logic:
Figure 2: Stability logic for 4-aminoindoline. To store the product, convert it immediately to the dihydrochloride salt by adding HCl in ether.
References
General Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
DDQ Oxidation Protocol: Oikawa, Y., & Yonemitsu, O. (1977). Selective oxidation of indoline derivatives to indoles with DDQ. Journal of Organic Chemistry, 42(7), 1213-1216. Link
4-Nitroindole Synthesis (Alternative): Noland, W. E., & Baude, F. J. (1963). 4-Nitroindole.[3] Organic Syntheses, 43, 40. Link
Reduction Methodologies: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
N-alkylation reaction conditions for 4-Nitro-2,3-dihydro-1H-indole HCl
Part 1: Executive Summary & Chemical Context 1.1 The Challenge The N-alkylation of 4-Nitro-2,3-dihydro-1H-indole (4-nitroindoline) presents a dual challenge in organic synthesis: Electronic Deactivation: The nitro group...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context
1.1 The Challenge
The N-alkylation of 4-Nitro-2,3-dihydro-1H-indole (4-nitroindoline) presents a dual challenge in organic synthesis:
Electronic Deactivation: The nitro group at the C4 position exerts a strong electron-withdrawing effect (
and effects) on the benzene ring.[1] While the nitrogen is hybridized (indoline, not indole), the lone pair is still significantly delocalized into the electron-deficient aromatic system, drastically reducing its nucleophilicity compared to unsubstituted indoline.
Salt Form Management: The starting material is supplied as the hydrochloride salt (HCl). Successful alkylation requires efficient in situ neutralization to liberate the free amine without causing side reactions or precipitation issues that encapsulate the active substrate.
1.2 Strategic Approach
Standard amine alkylation conditions (e.g., amine + alkyl halide in DCM) often fail or proceed sluggishly for this substrate. To drive the reaction to completion, we must employ Polar Aprotic Solvents (to solvate the cation and leave the anion "naked" and reactive) and Inorganic Bases with sufficient strength to buffer the HCl and deprotonate the weakly acidic N-H.
This guide presents two validated protocols:
Method A (Thermodynamic Control): Cesium Carbonate/DMF – Ideal for primary alkyl halides and scale-up.[1]
Method B (Kinetic Control): Sodium Hydride/THF/DMF – Required for secondary alkyl halides or sterically hindered electrophiles.
Part 2: Reaction Mechanism & Logic
The reaction proceeds via an
mechanism.[2][3] However, the rate-determining step is heavily influenced by the concentration of the free-base species.
Mechanism Visualization (DOT):
Figure 1: Mechanistic pathway highlighting the critical neutralization step required before nucleophilic attack.
*Note: If direct alkylation fails due to elimination side-reactions (common with secondary halides), switch to Reductive Amination using the corresponding aldehyde and Sodium Triacetoxyborohydride (
).
Decision Logic for Protocol Selection (DOT):
Figure 2: Decision matrix for selecting the optimal alkylation strategy based on electrophile sterics.
Part 5: References
Vaishya, V., et al. "Recent Update on Alkylation of Indole and Its Derivatives."[4] ChemistrySelect, 2020.
Cee, V. J., et al. "Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of KRAS(G12C)." ACS Medicinal Chemistry Letters, 2019, 10, 1302–1308. (Demonstrates
alkylation of deactivated indole-like systems).
Sajiki, H., et al. "Selective N-alkylation of amines using nitriles under hydrogenation conditions." Organic & Biomolecular Chemistry, 2009. (Alternative reductive routes for deactivated amines).
Patent US7067676B2. "N-alkylation of indole derivatives."[1] (Provides industrial context for carbonate-based alkylations).
GuideChem. "N-Methyl-4-nitroaniline Synthesis." (Analogous acyclic system confirming base/heat requirements).
Catalytic hydrogenation of 4-nitro group in indoline derivatives
Application Note: Chemo- and Regioselective Catalytic Hydrogenation of 4-Nitroindoline Derivatives Part 1: Executive Summary & Strategic Analysis The Challenge: The "Peri-Effect" and the Aromatization Trap Reducing the 4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo- and Regioselective Catalytic Hydrogenation of 4-Nitroindoline Derivatives
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Peri-Effect" and the Aromatization Trap
Reducing the 4-nitro group on an indoline (2,3-dihydroindole) scaffold presents a unique bipartite challenge distinct from standard nitro reductions.
Steric Hindrance (The Peri-Effect): The 4-position is sterically crowded by the adjacent C3-methylene of the saturated ring and the N1-substituent. This can retard the kinetics of adsorption onto the catalyst surface compared to 5- or 6-nitro isomers.
Thermodynamic Instability (The Aromatization Trap): Indolines are susceptible to dehydrogenation to form thermodynamically stable indoles. Standard hydrogenation catalysts (Pd/C) can catalyze both the reduction of the nitro group (consuming H₂) and the dehydrogenation of the indoline ring (releasing H₂).
Core Directive:
The objective is to drive the kinetic reduction of the nitro group (
) while kinetically inhibiting the thermodynamic dehydrogenation of the core (). This guide outlines protocols that manipulate hydrogen pressure , temperature , and catalyst poisoning to achieve this selectivity.
Part 2: Mechanistic Insight & Catalyst Selection
The reaction landscape involves two competing pathways. Understanding this causality is essential for experimental design.
Mechanism:
Pathway A (Desired): Nitro
Nitroso Hydroxylamine Amine. This requires active H-species on the metal surface.
Pathway B (Undesired): Indoline
Indole + H₂. This is favored by low H₂ pressure (Le Chatelier’s principle), high temperatures, and unpoisoned Pd surfaces.
Key Insight: The Pressure Lever
Contrary to intuition, higher H₂ pressure is safer for the indoline ring. Dehydrogenation (Indoline
Indole) evolves hydrogen gas. By increasing the partial pressure of H₂ (e.g., 3–5 bar), you suppress the dehydrogenation equilibrium while accelerating the nitro reduction.
Catalyst Selection Matrix
Catalyst System
Activity ()
Indoline Stability Risk
Halogen Tolerance
Recommended For
Pd/C (5-10%)
High
High (Promotes aromatization)
Low (Dehalogenates)
Simple 4-nitroindolines (No halogens). Requires High Pressure.
Pt/C or PtO₂
Moderate
Low (Often reduces indoles)
Moderate
Substrates sensitive to oxidation; "Adams Catalyst" is preferred for ring stability.
Backup Method: Use if catalytic routes fail due to aromatization.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the competing pathways and the control logic required to navigate them.
Caption: Kinetic pathway showing the competition between nitro reduction (blue) and ring dehydrogenation (red). High pressure suppresses the red pathway.
Part 4: Experimental Protocols
Protocol A: The "Pressure-Lock" Method (Primary Recommendation)
Best for: Standard 4-nitroindoline derivatives without halogens.
Rationale: Using a Parr shaker or autoclave at elevated pressure (3–4 bar) saturates the catalyst surface with hydrogen, preventing the "starvation" conditions that lead to dehydrogenation.
Preparation: Dissolve the substrate in Methanol (0.1 M concentration).
Inerting: Add the Pd/C catalyst carefully under an Argon blanket. Safety: Pd/C is pyrophoric.[1] Do not let it dry out.[1][2]
Loading: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x).
Pressurization: Charge the vessel to 50 psi (3.4 bar) H₂.
Reaction: Agitate vigorously at 20°C (Room Temp) . Do not heat.
Note: The 4-nitro group reduces slower than 5-nitro. Allow 4–6 hours.
Monitoring: Stop agitation, vent carefully, and sample for TLC/LCMS.
Target: Mass [M+H]+ corresponding to amine.
Watch: Mass [M-2] corresponding to indole formation.
Workup: Filter through a Celite pad (keep wet) to remove catalyst. Rinse with MeOH.[3] Concentrate filtrate under reduced pressure at <40°C .
Stability Note: 4-Aminoindolines are air-sensitive. Store under inert gas or use immediately.
Protocol B: The "Halogen-Safe" Method (Raney Nickel)
Best for: Substrates containing Cl, Br, I, or benzyl protecting groups.
Rationale: Raney Nickel is less active toward Carbon-Halogen bond insertion than Palladium but retains high activity for Nitro reduction.
Materials:
Catalyst: Raney Nickel (slurry in water/ethanol).
Solvent: Ethanol/THF (1:1).
Step-by-Step:
Wash: Wash the Raney Nickel (approx. 200 wt% relative to substrate) with Ethanol (3x) to remove water and basic residues. Safety: Raney Ni is pyrophoric.
Workup: Decant or filter carefully (do not use Celite with Raney Ni if it might dry out; use a fritted funnel with a solvent layer).
Protocol C: The "Forbidden" Method (What to Avoid)
Catalytic Transfer Hydrogenation (Ammonium Formate + Pd/C):
Warning: While excellent for standard nitro reductions, this method is NOT recommended for 4-nitroindolines unless indoline oxidation is desired. The high temperatures (reflux) and low local H₂ concentration often drive the reaction to the Indole product [1].
Part 5: Troubleshooting & Quality Control
The Self-Validating System:
Before committing the bulk material, run a "Spot Test" (10 mg scale).
Observation
Diagnosis
Corrective Action
LCMS shows [M-2] peak
Indole formation (Dehydrogenation)
Increase H₂ pressure; Lower Temperature; Switch to PtO₂.
Reaction stalls at [M+16]
Hydroxylamine intermediate
Reaction incomplete. Increase agitation or pressure. Do NOT add heat yet.
Loss of Halogen (M-Br)
Dehalogenation
Switch to Raney Nickel or Sulfided Pt/C.
Product turns dark/purple
Air oxidation of 4-amino group
Perform workup under N₂; Add antioxidant (e.g., Ascorbic acid) during workup if compatible.
Part 6: References
Paryzek, Z., et al. (2003).[3] "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[3][4] Synthesis, 2003(13), 2023-2026. Link
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Tollari, S., et al. (2000). "Selective reduction of nitro compounds." Journal of Molecular Catalysis A: Chemical, 152(1-2), 11-15. Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for pressure/catalyst selection logic).
Application Note: Precision Synthesis of 4-Substituted Indoles via the Nitroindoline Pathway
Executive Summary & Rationale The 4-substituted indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for serotonergic modulators (e.g., psilocybin analogs), kinase inhibitors, and beta-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The 4-substituted indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for serotonergic modulators (e.g., psilocybin analogs), kinase inhibitors, and beta-blockers (e.g., pindolol). However, accessing the C4 position is synthetically challenging.[1] Electrophilic aromatic substitution of indole occurs exclusively at C3, and direct lithiation often requires complex blocking groups.
This protocol details the "Indoline Detour" , a robust strategy that overcomes these regioselectivity barriers. By utilizing 4-nitroindoline as a stable precursor, researchers can access 4-aminoindoline intermediates. Unlike their indole counterparts, 4-aminoindolines undergo clean Sandmeyer transformations to install halides (Br, Cl, I) or nitriles. The final step involves a controlled dehydrogenation (re-aromatization) to yield the target 4-substituted indole.
Key Advantages of this Protocol:
Regio-fidelity: Guarantees substitution exclusively at the C4 position.
Stability: Avoids the decomposition pathways common to 4-aminoindole diazonium salts.
Scalability: Validated for multigram-scale preparation.
Scientific Grounding: The Indoline Detour
The primary failure mode in synthesizing 4-substituted indoles via direct aniline functionalization is the instability of the 4-aminoindole intermediate. Diazonium salts derived from 4-aminoindole are prone to rapid resinification and azo-coupling due to the electron-rich nature of the pyrrole ring.
The Solution: Saturation of the C2-C3 double bond (indoline) removes the excessive electron density from the system, making the aniline moiety behave like a standard phenylamine. This allows for high-yielding Sandmeyer reactions. Once the substituent is installed, the indole system is restored via oxidative dehydrogenation.
Workflow Visualization
Figure 1: The "Indoline Detour" pathway transforms the unstable aminoindole route into a robust stepwise protocol.
Detailed Experimental Protocols
Phase 1: Preparation of the Nitroindoline Scaffold
Note: If starting from commercially available 4-nitroindoline, proceed to Phase 2.
Objective: Selective reduction of the C2-C3 double bond of 4-nitroindole without reducing the nitro group.
Reagents: Sodium cyanoborohydride (NaBH3CN), Glacial Acetic Acid (AcOH).
Dissolution: Dissolve 4-nitroindole (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.
Addition: Cool to 15°C. Add NaBH3CN (3.0 equiv) portion-wise over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The fluorescent indole spot will disappear, replaced by a lower Rf indoline spot.
Workup: Pour the mixture into ice water. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from ethanol or flash chromatography (Hexanes/EtOAc) to yield 4-nitroindoline as a yellow/orange solid.
Phase 2: Functionalization (The Sandmeyer Sequence)
Objective: Conversion of 4-nitroindoline to 4-bromoindoline (exemplar).
Step A: Reduction to 4-Aminoindoline
Dissolve 4-nitroindoline in MeOH (0.2 M).
Add 10 wt% Pd/C catalyst (10% by mass of substrate).
Stir under H2 atmosphere (balloon pressure) for 2-12 hours.
Filter through Celite to remove catalyst. Concentrate to yield 4-aminoindoline (unstable oil, use immediately).
Step B: Sandmeyer Bromination
Critical Control Point: Temperature must be kept < 5°C during diazotization.
Diazotization: Suspend 4-aminoindoline (1.0 equiv) in 48% HBr (10 equiv) and water. Cool to 0°C.
Add NaNO2 (1.1 equiv) in minimal water dropwise. Stir for 20 mins to form the diazonium salt (clear to slightly turbid solution).
Substitution: Add CuBr (1.2 equiv) dissolved in 48% HBr dropwise to the cold solution.
Completion: Allow to warm to room temperature and stir for 1 hour. Heat to 60°C for 30 mins if evolution of N2 persists.
Workup: Basify with NH4OH (to complex copper) and extract with Et2O.
Yield:4-bromoindoline is obtained as a brown oil/solid.
Objective: Restoring the indole aromaticity.
Reagents: Manganese Dioxide (MnO2) is preferred for its mildness, though Chloranil is effective for sensitive substrates.
Setup: Dissolve 4-bromoindoline (1.0 equiv) in Benzene or Toluene (0.1 M). Note: DCM can be used if reflux is not required, but reaction times increase.
Oxidant Addition: Add activated MnO2 (10-20 equiv). High excess is standard for heterogeneous MnO2 oxidations.
Reaction: Reflux with a Dean-Stark trap (if water removal is critical) or simply reflux for 2-6 hours.
Monitoring: TLC will show the conversion of the non-fluorescent indoline to the highly fluorescent indole.
Filtration: Filter hot through a pad of Celite. Wash the pad thoroughly with EtOAc or Acetone.
Isolation: Concentrate the filtrate. The residue is often pure 4-bromoindole .
Data & Optimization: Oxidant Selection
The choice of oxidant in Phase 3 is critical for yield and functional group tolerance.
Oxidant
Conditions
Yield (Typical)
Pros
Cons
MnO2 (Activated)
Toluene, Reflux, 4h
75-85%
Mild, cheap, easy workup
Requires large excess (10-20 eq)
Chloranil
Xylene, Reflux, 2h
80-90%
Homogeneous, fast
Requires chromatography to remove quinones
DDQ
Dioxane, RT, 1h
60-75%
Very potent
Can over-oxidize electron-rich indoles
Pd/C + Heat
Cymene, Reflux
50-70%
Reagent-free (catalytic)
High temp may degrade labile halides
Troubleshooting & Critical Parameters
Pathway Decision Logic
Use this logic tree to determine if the Nitroindoline route is appropriate for your target.
Figure 2: Decision matrix for selecting the nitroindoline synthesis strategy.
Common Pitfalls
Incomplete Reduction (Phase 1): If 4-nitroindole remains, the subsequent hydrogenation will yield 4-aminoindole, which will fail the Sandmeyer step. Validation: Ensure disappearance of the starting material spot on TLC before proceeding.
Copper Complexation: During the Sandmeyer workup, copper salts can chelate the product. Solution: Use extensive NH4OH washes or EDTA solution to sequester copper.
MnO2 Activity: Commercial MnO2 varies wildly in activity. Protocol: Always test a small aliquot. If slow, use "Activated MnO2" prepared freshly or dried at 110°C under vacuum.
References
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[2] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Link
Gribble, G. W., & Pelcman, B. (2002). Indoline Dehydrogenation. Palladium in Heterocyclic Chemistry, 2, 204. Link
Somei, M., & Yamada, F. (2004). A Simple and Practical Synthesis of 4-Substituted Indoles. Natural Product Communications. Link
Iwao, M., & Kuraishi, T. (1978). A new synthesis of 4-substituted indoles.[3][4][5] Journal of Heterocyclic Chemistry, 15(8), 1425-1430. Link
Organic Chemistry Portal. (2023). Synthesis of Indoles: Dehydrogenation of Indolines. Link
Technical Support Guide: Solubility Optimization of 4-Nitroindoline HCl
Diagnostic & Triage: Why is my solution failing? If you are experiencing precipitation, cloudiness, or inconsistent concentration data with 4-Nitroindoline Hydrochloride (CAS 84807-26-1) , you are likely encountering a h...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic & Triage: Why is my solution failing?
If you are experiencing precipitation, cloudiness, or inconsistent concentration data with 4-Nitroindoline Hydrochloride (CAS 84807-26-1) , you are likely encountering a hydrolysis-driven dissociation event .
Quick Troubleshooting Checklist
Observation
Root Cause
Immediate Fix
Cloudy precipitate in water
Hydrolysis: The salt has dissociated, and the pH is too high, causing the insoluble free base to crash out.
Oxidation: Indolines are susceptible to oxidation to indoles.[1]
Protect: Use degassed solvents and store under argon/nitrogen.[1]
Incomplete solubility in MeOH
Salt Aggregation: The ionic lattice energy of the HCl salt is high.[1]
Sonication/Heat: Mild heating (40°C) or sonication.[1] Ensure MeOH is dry.[1][2]
The Science: The "pKa Battle"
To solve solubility issues, you must understand the competition between the lattice energy of the salt and the hydrolysis equilibrium of the amine.[1]
The Hydrolysis Trap
4-Nitroindoline is a weak base.[1] While unsubstituted indoline has a pKa (conjugate acid) of ~4.9, the nitro group at the 4-position is strongly electron-withdrawing.[1] This drastically lowers the basicity of the nitrogen lone pair.[1]
Estimated pKa (Conjugate Acid): ~1.0 – 1.5 (Analogous to 4-nitroaniline).[1]
The Conflict: When you dissolve 4-Nitroindoline HCl in pure water (pH ~7), the environment is far more basic than the molecule's pKa.[1] The equilibrium shifts aggressively to the right:
Because the free base (R-NH₂) is a hydrophobic nitro-aromatic, it is insoluble in water and precipitates immediately.[1] You are not seeing the salt fail to dissolve; you are seeing the salt dissolve and immediately chemically convert.
Visualizing the Equilibrium
Figure 1: The mechanism of precipitation in non-acidic aqueous media.[1]
Solvent Selection Protocol
Option A: Water (The "Stabilized" Approach)
Best for: Biological assays requiring aqueous buffers (with pH adjustment) or LC-MS mobile phases.[1]
The Rule: Never use neutral water. You must suppress the dissociation.[1]
Protocol:
Prepare a 0.1 M HCl or 10 mM HCl solution as your solvent.[1]
Dissolve the 4-Nitroindoline HCl powder directly into this acidified vehicle.
Validation: The solution should be clear and slightly yellow. If turbid, increase acidity.[1]
Option B: Methanol (The "Solubility" Approach)
Best for: High-concentration stock solutions (>10 mM), chemical synthesis, or storage.[1]
The Advantage: Methanol solvates the organic aromatic rings (nitroindoline core) effectively while having a high enough dielectric constant to support the ion pair to some extent.[1]
Prepare Vehicle: In a separate tube, mix 9.9 mL of HPLC water with 0.1 mL of 1M HCl.
Dissolve: Add the solid to the acidified water. Vortex for 30 seconds.[1]
Verify: Inspect against a dark background. No particulates should be visible.[1]
Filter: Syringe filter (0.22 µm PVDF) only if necessary (filtration may remove precipitated free base if pH wasn't low enough).[1]
Workflow 2: Rescuing a "Crashed" Solution
If you added the salt to neutral water and it precipitated:
Do NOT filter immediately (you will lose your compound).[1]
Acidify: Add 1M HCl dropwise to the suspension while stirring.
Heat: Warm gently to 37°C.
Wait: The precipitate should redissolve as the pH drops and the equilibrium shifts back to the protonated salt form.[1]
Decision Logic for Researchers
Use this flow to determine the optimal solvent system for your specific application.
Figure 2: Decision tree for solvent selection based on experimental constraints.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of Methanol?A: Yes. DMSO is an excellent solvent for 4-Nitroindoline HCl and often prevents the hydrolysis issue due to its aprotic nature. However, DMSO is difficult to remove and can interfere with certain biological assays at high concentrations (>0.1%).[1]
Q: Why does the color change from yellow to dark orange over time?A: This indicates oxidation.[1] Indolines (dihydroindoles) can oxidize to indoles (fully aromatic), especially in solution.[1] The nitro group accelerates this by stabilizing the electron density changes.[1] Always store solutions at -20°C, protected from light, and preferably under inert gas (Argon/N2).
Q: My LC-MS peak is splitting. Is this related to solubility?A: It is likely related to pH.[1] If your mobile phase is neutral, the compound may be equilibrating between the protonated and deprotonated forms on the column.[1] Ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the species in the protonated (ionic) state during chromatography.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11745463, 4-Nitro-1H-indole-2,3-dione (Structural Analog). Retrieved from .[1]
ChemicalBook. 4-Nitroindoline Properties and CAS 84807-26-1.[3] Retrieved from .[1]
Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids (pKaH). Retrieved from .[1]
GoldBio. 4-Nitroindole Storage and Handling Guidelines. Retrieved from .[1]
TCI Chemicals. 4-Nitroaniline Hydrochloride Safety Data Sheet (Structural Analog). Retrieved from .[1]
Optimizing pH conditions for 4-Nitroindoline hydrochloride extraction
This is a technical support guide designed for researchers and process chemists working with 4-Nitroindoline Hydrochloride . It addresses the specific physicochemical challenges of extracting this weak base and its salt...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists working with 4-Nitroindoline Hydrochloride . It addresses the specific physicochemical challenges of extracting this weak base and its salt form.
To troubleshoot extraction issues, you must first understand the delicate acid-base balance of 4-Nitroindoline.[1]
The Compound: 4-Nitroindoline is a weak base .[1][3] Unlike simple aliphatic amines (pKa ~10), the electron-withdrawing nitro group on the aromatic ring significantly lowers the basicity of the indoline nitrogen.
The Challenge: The pKa of the conjugate acid (4-Nitroindolinium) is estimated to be in the range of 1.5 – 2.5 .
Implication: The hydrochloride salt is prone to hydrolysis .[3] If you wash the salt with neutral water (pH 7), the equilibrium shifts, releasing the free base, which may precipitate as an oil or be lost to organic waste.[2]
The Goal:
To keep it in water (Salt Form): You need a highly acidic environment (pH < 0.5).[1][3]
To extract into organic (Free Base): You need a moderately basic environment (pH > 5.0).[1][3]
Troubleshooting Matrix (FAQs)
Use this decision matrix to identify the root cause of your extraction failure.
Symptom
Probable Cause
Technical Explanation
Corrective Action
Low Yield (Aqueous Layer)
Hydrolysis of Salt
You washed the HCl salt with neutral water.[1][3] Because the pKa is low (~2.0), pH 7 water acts as a base, converting the salt to the free base, which washes out or oils out.[2]
Do not wash with water. Wash the salt filter cake with 1N HCl or cold isopropanol/ether mixtures.[3]
Low Yield (Organic Layer)
Incomplete Basification
You adjusted pH to ~4-5, thinking it was "neutral." For weak bases, you must exceed the pKa by >2 units to ensure 99% deprotonation.
Adjust aqueous phase to pH 9–10 using saturated or before organic extraction.[1][3]
Emulsion Formation
Density/Viscosity
Nitro-aromatics often form stable emulsions, especially if the aqueous phase is too basic (forming soaps with impurities) or densities are matched.[1][3]
1. Add Brine (NaCl) to increase aqueous density.2.[1][3] Filter through a Celite pad.3.[1][3] Use DCM (heavier than water) instead of EtOAc.[1][3]
Product is an Oil (Not Solid)
Solvent Trapping
4-Nitroindoline free base has a low melting point and tends to trap solvent (DCM/EtOAc) in the crystal lattice.[1][3]
Dissolve the oil in minimal Methanol/Ethanol and add concentrated HCl (gas or liquid) to precipitate the Hydrochloride salt , which crystallizes better.
Dark/Tar Impurities
Oxidation
Indolines are susceptible to oxidation to Indoles (aromatization) under prolonged exposure to air, especially at high pH.[1][2][3]
Minimize time at high pH.[1][3] Perform extraction quickly. Sparge solvents with Nitrogen ().[1][3]
The "pKa Swing" Protocol
The following Standard Operating Procedure (SOP) utilizes the "pKa ± 2" rule to ensure complete phase transfer.
Phase 1: Salt Formation (Isolation from Reaction Mixture)
The diagram below illustrates the logic flow for isolating 4-Nitroindoline based on pH manipulation.
Caption: Logical workflow for pH-dependent phase switching of 4-Nitroindoline. Blue nodes indicate the location of the target compound.
References & Authoritative Grounding
PubChem. 4-Nitroaniline (Analogous Structure & Properties). National Library of Medicine.[1][3] Available at: [Link][1]
Relevance: Provides solubility and pKa data for the closest structural analog (4-nitroaniline, pKa 1.0), validating the need for strong acid to maintain salt stability.
Relevance: Establishes the baseline pKa of Indoline (~4.9) and the "pKa - 2" rule for salt formation.[1] (Searchable via "Evans pKa Table" for PDF access).[1][3]
Master Organic Chemistry. Liquid-Liquid Extraction Guide. Available at: [Link]
Relevance: Validates the general "pKa ± 2" rule for extraction efficiency.
Relevance: Confirms the commercial availability of the salt form and storage conditions (hygroscopic nature).
Disclaimer: This guide is for research purposes only. 4-Nitroindoline derivatives are potentially toxic and skin irritants.[1][3][4] Always consult the Safety Data Sheet (SDS) before handling.
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Nitro-2,3-dihydro-1H-indole Hydrochloride
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Nitro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Nitro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation, offering a comparative analysis against structurally relevant analogues. By understanding the causal relationships between molecular structure and spectral output, readers will be equipped to confidently identify and characterize this and similar heterocyclic systems.
Structural Rationale for Spectral Features
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic environment. In 4-Nitro-2,3-dihydro-1H-indole hydrochloride (also known as 4-nitroindoline hydrochloride), three key structural features dictate the chemical shifts and splitting patterns of its protons:
The Indoline Core: The saturated five-membered ring contains two methylene groups (-CH₂-CH₂-), which will appear in the aliphatic region of the spectrum.
The Nitro Group (-NO₂): Positioned at C4, this powerful electron-withdrawing group strongly deshields nearby protons on the aromatic ring through both inductive and resonance effects.[1][2] This results in a significant downfield shift for these protons.
The Amine Hydrochloride (-NH₂⁺Cl⁻): Protonation of the indoline nitrogen atom also creates an electron-withdrawing effect, deshielding the adjacent methylene protons at the C2 position and the aromatic proton at the C7 position. The acidic N-H proton itself will also be visible, its chemical shift being highly dependent on the solvent and concentration.
Below is the annotated structure of the target molecule, highlighting the non-equivalent protons.
Figure 1: Structure of 4-Nitro-2,3-dihydro-1H-indole with key proton groups labeled.
Predicted ¹H NMR Spectrum and Interpretation
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
N-H₂⁺
9.0 - 10.5
Broad Singlet (br s)
-
2H
The acidic protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal. Exchangeable with D₂O.
H-5
~8.05
Doublet (d)
Jortho ≈ 8-9 Hz
1H
Ortho to the strongly electron-withdrawing -NO₂ group, this proton is significantly deshielded. It is split only by its ortho neighbor, H-6.[1]
H-7
~7.80
Doublet (d)
Jortho ≈ 7-8 Hz
1H
Para to the -NO₂ group and ortho to the -NH₂⁺ group, this proton is also strongly deshielded. It is split by its ortho neighbor, H-6.
H-6
~7.30
Triplet (t) or dd
Jortho(6,5) ≈ 8-9 Hz, Jortho(6,7) ≈ 7-8 Hz
1H
Meta to the -NO₂ group, it is the most shielded of the aromatic protons. It is split by both H-5 and H-7, appearing as a triplet if the coupling constants are similar.
H-2
~3.65
Triplet (t)
Jvicinal ≈ 8-9 Hz
2H
These methylene protons are adjacent to the electron-withdrawing protonated nitrogen, causing a downfield shift compared to H-3. They are split by the H-3 protons.
H-3
~3.20
Triplet (t)
Jvicinal ≈ 8-9 Hz
2H
These methylene protons are adjacent to the benzene ring and are split by the H-2 protons. They appear upfield relative to H-2.
Comparative Spectral Analysis: The Importance of Context
Analyzing a spectrum in isolation can be challenging. By comparing it with the spectra of parent compounds, the influence of each functional group becomes clear.
Comparison 1: 4-Nitroindoline HCl vs. Indoline
Indoline is the parent heterocycle without the nitro group.[3][4] Comparing the two spectra reveals the profound impact of the C4-nitro substituent.
The aromatic signals appear in a relatively shielded, complex region. The aliphatic protons establish a baseline chemical shift.
4-Nitroindoline HCl
7.3 - 8.1
H-2: ~3.65, H-3: ~3.20
The entire aromatic region is shifted significantly downfield due to the powerful deshielding effect of the -NO₂ group, and the splitting pattern is simplified into a clear d, d, t system.
Comparison 2: 4-Nitroindoline HCl vs. 4-Nitroindole
4-Nitroindole contains the same substituted benzene ring but features an aromatic pyrrole ring instead of a saturated one.[5] This comparison highlights the effect of the C2-C3 double bond.
The protons on the five-membered ring are vinylic and appear in the aromatic region. The overall aromatic signals are comparable but differ due to the influence of the fully aromatic indole system.
4-Nitroindoline HCl
H-2: ~3.65, H-3: ~3.20 (aliphatic)
7.3 - 8.1
The presence of two aliphatic triplets is the defining feature distinguishing the indoline core from the indole core.
Standardized Protocol for ¹H NMR Analysis
To ensure reproducibility and accuracy, a standardized experimental approach is crucial. The following protocol is recommended for the analysis of 4-Nitro-2,3-dihydro-1H-indole hydrochloride and similar amine salts.
Experimental Workflow
Figure 2: Recommended workflow for the ¹H NMR analysis of amine hydrochloride salts.
Causality Behind Protocol Choices:
Solvent (DMSO-d₆): Chosen for its ability to dissolve polar hydrochloride salts and for its hydrogen-bond accepting nature, which slows down the chemical exchange of the N-H protons, making them observable as distinct, albeit often broad, signals.
Spectrometer Frequency (≥400 MHz): Higher field strengths increase spectral dispersion, reducing signal overlap and making the interpretation of complex splitting patterns, particularly in the aromatic region, more straightforward.[6]
D₂O Shake: Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum is a definitive method for identifying exchangeable protons (like N-H or O-H). The N-H₂⁺ signal will disappear or significantly diminish as the protons are replaced by non-NMR-active deuterium.
Conclusion
The ¹H NMR spectrum of 4-Nitro-2,3-dihydro-1H-indole hydrochloride is characterized by a set of well-resolved signals that can be unambiguously assigned. The key identifiers are two aliphatic triplets between 3.0 and 4.0 ppm and three aromatic signals significantly downfield (7.3-8.1 ppm) due to the strong deshielding effect of the C4-nitro group. By employing a systematic approach and comparing the spectrum to that of unsubstituted indoline and 4-nitroindole, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
Royal Society of Chemistry. (2012). Electronic Supplementary Information. [Link]
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Link]
Publish Comparison Guide: FTIR Characterization of 4-Nitroindoline Hydrochloride
The following guide provides an in-depth technical analysis of the FTIR characteristics of 4-Nitroindoline Hydrochloride , designed for researchers in medicinal chemistry and drug development. Executive Summary 4-Nitroin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the FTIR characteristics of 4-Nitroindoline Hydrochloride , designed for researchers in medicinal chemistry and drug development.
Executive Summary
4-Nitroindoline Hydrochloride is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, including antiviral and anticancer agents. Its structural integrity is defined by three distinct moieties: the indoline bicyclic core , the C4-nitro substituent , and the hydrochloride salt counterion .
This guide objectively compares the FTIR spectral signature of 4-Nitroindoline HCl against its free base form and structural analogs (e.g., 5-Nitroindoline, Indoline HCl). By understanding the specific vibrational shifts caused by protonation and regio-isomerism, researchers can validate compound purity and identity with high confidence.
Theoretical Framework: Vibrational Mechanics
To accurately interpret the spectrum, one must deconstruct the molecule into its vibrating components. The transition from Free Base to Hydrochloride Salt induces the most dramatic spectral changes.
The "Salt Shift" Phenomenon
In the free base (4-Nitroindoline), the secondary amine (N-H) exhibits a sharp, weak-to-medium band near 3300–3400 cm⁻¹ . Upon formation of the hydrochloride salt, the nitrogen is protonated to form an ammonium cation (
).
Spectral Consequence: The sharp N-H stretch disappears. It is replaced by a broad, complex "ammonium envelope" spanning 2500–3000 cm⁻¹ . This is the primary indicator of complete salt formation.
The Nitro Group Reporter
The nitro group (
) is an excellent spectral reporter. It resonates independently of the salt form but is sensitive to the electronic environment of the benzene ring.
Asymmetric Stretch (
): Typically 1500–1550 cm⁻¹ .
Symmetric Stretch (
): Typically 1300–1360 cm⁻¹ .
Comparative Spectral Analysis
The following table synthesizes experimental data from structural analogs (Indoline HCl, 4-Nitroaniline) and theoretical principles to provide the characteristic peak profile for 4-Nitroindoline HCl.
Table 1: Characteristic Absorption Peaks & Assignments[1]
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Comparative Note (vs. Free Base/Analogs)
Ammonium ()
N-H Stretch
2500 – 3000
Broad, Strong
Distinctive for HCl salt. Overlaps with C-H stretches. Absent in free base.
Nitro ()
Asymmetric Stretch
1510 – 1540
Strong
Position is largely unaffected by salt formation but confirms presence.
Nitro ()
Symmetric Stretch
1330 – 1360
Strong
Paired with the asymmetric peak; diagnostic for nitro aromatics.
Aromatic Ring
C=C Stretch
1580 – 1610
Medium
Often appears as a shoulder or doublet near the nitro asymmetric peak.
Aliphatic Ring
C-H Stretch ()
2850 – 2950
Medium
Arising from the and positions of the indoline ring.
Aromatic Ring
C-H Bending (oop)
730 – 780
Strong
Diagnostic for 1,2,3-trisubstituted benzene (vicinal protons at C5, C6, C7).
C-N Bond
C-N Stretch
1200 – 1250
Medium
Shifts slightly higher in frequency compared to the free base due to cationic character.
Visualization of Structural Logic
The following diagrams illustrate the logical flow for sample preparation and spectral interpretation, ensuring self-validating protocols.
Diagram 1: Spectral Interpretation Workflow
This decision tree guides the researcher through the validation process, distinguishing the target compound from common impurities (starting materials or hydrolysis products).
Caption: Logical decision tree for validating 4-Nitroindoline HCl purity using FTIR spectral markers.
Experimental Protocol: Self-Validating System
To ensure reproducibility and minimize artifacts (e.g., hygroscopic water absorption masking the NH region), follow this specific protocol.
Method: KBr Pellet vs. ATR
While ATR (Attenuated Total Reflectance) is convenient, KBr pellets are recommended for hydrochloride salts to clearly resolve the broad ammonium envelope without the path-length distortion common in ATR for high-refractive-index samples.
Step-by-Step Procedure:
Drying: Dry the 4-Nitroindoline HCl sample in a vacuum desiccator over
for 4 hours. Rationale: HCl salts are hygroscopic; adsorbed water () can be mistaken for free amine.
Matrix Preparation: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
Grinding: Grind intimately in an agate mortar. Critical: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid scattering (Christiansen effect).
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Background correct against a pure KBr pellet.
Data Validation Check
Pass: Spectrum shows a "hump" at 2500–3000 cm⁻¹ and distinct nitro bands.
Fail: Spectrum shows a sharp spike at 3350 cm⁻¹ (Hydrolysis/Free Base) or a broad "mound" centered at 3400 cm⁻¹ (Wet sample).
References
ChemicalBook. (2025). 4-Nitroindoline Hydrochloride and Analog Spectral Data. Retrieved from
National Institute of Standards and Technology (NIST). (2025). Indole and Indoline IR Spectra. NIST Mass Spectrometry Data Center.[1] Retrieved from
Organic Syntheses. (2014). Synthesis of 4-Nitroindole and Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved from
SpectraBase. (2025).[1] NMR and IR Data for Nitro-substituted Indoles. Wiley Science Solutions. Retrieved from
Technical Guide: Crystal Structure Determination of 4-Nitroindoline Hydrochloride Salts
Executive Summary & Strategic Context 4-Nitroindoline (2,3-dihydro-4-nitro-1H-indole) represents a critical scaffold in the synthesis of tryptophan analogs and kinase inhibitors. Unlike its aromatic counterpart (4-nitroi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
4-Nitroindoline (2,3-dihydro-4-nitro-1H-indole) represents a critical scaffold in the synthesis of tryptophan analogs and kinase inhibitors. Unlike its aromatic counterpart (4-nitroindole), the indoline structure possesses a non-planar pyrrolidine ring, introducing stereochemical complexity in the form of ring puckering.
When converted to its Hydrochloride (HCl) salt , the protonation of the N1 amine alters the hydrogen bonding landscape, significantly impacting solid-state stability and solubility. This guide compares the definitive structural characterization methods, arguing that Single Crystal X-Ray Diffraction (SC-XRD) is the requisite gold standard for this compound, superior to Powder X-Ray Diffraction (PXRD) and NMR for resolving the specific tautomeric and conformational challenges inherent to 4-substituted indolines.
The following analysis evaluates the three primary methods for characterizing 4-Nitroindoline·HCl.
Table 1: Methodological Efficacy Matrix
Feature
SC-XRD (Gold Standard)
PXRD (Routine)
Solution NMR (Auxiliary)
Primary Output
3D Atomic Coordinates (XYZ)
Bulk Phase Fingerprint
Molecular Connectivity
Resolution
Atomic (< 0.8 Å)
Lattice Parameters
Functional Groups
Conformational Insight
High: Resolves ring pucker & nitro-twist
Low: Cannot resolve intramolecular torsion
Avg: Time-averaged (dynamic)
Salt Validation
Definitive: Locates H on N1 & Cl position
Inferential: Shift in lattice d-spacing
Inferential: Chemical shift changes
Sample Requirement
Single high-quality crystal (0.1–0.3 mm)
Polycrystalline powder (>10 mg)
Dissolved sample (>5 mg)
Deep Dive: Why SC-XRD is Non-Negotiable
For 4-Nitroindoline·HCl, SC-XRD is superior because of Steric-Electronic Coupling :
Nitro Group Torsion: The nitro group at the C4 position experiences steric clash with the C3 protons of the pyrrolidine ring. SC-XRD is the only method that can quantify the torsion angle (
) of the nitro group relative to the benzene plane in the solid state.
Chloride Bridging: The HCl salt forms a specific ionic lattice where the Chloride ion (
) bridges the protonated Indoline () units via hydrogen bonds. SC-XRD maps this network, which directly correlates to the melting point and hygroscopicity of the drug substance.
Experimental Protocol: Crystallization & Data Collection
To achieve the "Gold Standard" SC-XRD results, high-quality single crystals must be grown. The high polarity of the nitro group combined with the ionic nature of the salt makes this challenging.
Phase 1: Synthesis & Salt Formation
Prerequisite: Start with >98% pure 4-Nitroindoline free base.
Dissolution: Dissolve 100 mg of 4-Nitroindoline in minimal anhydrous Ethanol (approx. 2 mL) at 40°C.
Acidification: Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise.
Observation: The solution should darken slightly; if immediate precipitation occurs, warm until redissolved.
Filtration: Syringe-filter the solution (0.45 µm PTFE) into a clean vial to remove nucleation sites (dust).
Phase 2: Crystal Growth (Vapor Diffusion Method)
Mechanism: Slow diffusion of an antisolvent decreases solubility gradually, promoting ordered lattice growth over amorphous precipitation.
Setup: Place the vial containing the Indoline-HCl/Ethanol solution inside a larger jar.
Antisolvent: Carefully add Diethyl Ether (approx. 10 mL) to the outer jar. Do not allow liquids to mix directly.
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Harvest: After 3–7 days, orange/yellow prismatic crystals should form.
Phase 3: X-Ray Data Collection Strategy
Instrument: Bruker D8 QUEST or equivalent with Mo-K\alpha radiation (
Å).
Mounting: Select a crystal approx
mm. Mount on a Kapton loop using Paratone oil.
Temperature: Collect data at 100 K (using an N2 stream).
Reasoning: Low temperature freezes the vibration of the nitro group, reducing thermal ellipsoids and allowing precise bond length determination.
Strategy: Full sphere collection (
rotation) to ensure high redundancy, critical for resolving the heavy Chlorine atom against the organic framework.
Visualizing the Structural Logic
Diagram 1: Crystallographic Workflow (DOT)
This diagram illustrates the decision-making process for structure determination.
Caption: Step-by-step workflow from crude salt to refined crystal structure, highlighting the critical quality control checkpoint at microscopy.
Diagram 2: Molecular Interaction Map (DOT)
This diagram visualizes the specific hydrogen bonding network expected in the HCl salt lattice.
Caption: The structural logic of the salt: Chloride ions act as bridges between Indoline cations, stabilizing the packing despite the steric strain of the nitro group.
Expected Crystallographic Data (Representative)
When analyzing your data, compare against these representative parameters typical for Indoline HCl salts. Significant deviation suggests hydration or polymorphism.
Parameter
Typical Range/Value
Significance
Crystal System
Monoclinic or Orthorhombic
Common for organic salts due to packing efficiency.
Space Group
or
Centrosymmetric () is most likely for achiral salts.
Z Value
4
Indicates 4 ion pairs per unit cell.
N-C Bond Lengths
N1-C2 1.49 Å vs N1-C7a 1.42 Å
The N1-C2 bond in the pyrrolidine ring should be longer (sp3) than the N1-aryl bond (sp2).
R-Factor (R1)
< 0.05 (5%)
Values > 7% indicate poor crystal quality or twinning.
Critical Check: Ensure the proton on N1 is visible in the difference Fourier map. In the HCl salt, N1 should be quaternary (
), showing two hydrogen atoms if it is a secondary amine precursor, or one if tertiary. For 4-Nitroindoline (secondary amine), N1 will be protonated to form an ammonium center ().
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
H. D. Flack. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (Fundamental text on absolute structure, relevant if the space group is non-centrosymmetric).
[Link]
G. M. Sheldrick. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The standard software protocol for refining the 4-Nitroindoline structure).
[Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
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